3,4,5-trimethoxy-N-methylbenzamide
Description
3,4,5-Trimethoxy-N-methylbenzamide is a substituted benzamide derivative characterized by a methoxy group at each of the 3-, 4-, and 5-positions on the benzene ring and a methyl group attached to the amide nitrogen. This compound is synthesized via the reaction of 3,4,5-trimethoxybenzoyl chloride with methylamine or its derivatives under basic conditions, often using triethylamine as a catalyst . The methoxy substituents confer electron-donating effects, influencing the compound’s electronic structure and reactivity.
The compound has been explored in organic synthesis and medicinal chemistry. For instance, it serves as a precursor in rhodium-catalyzed electrooxidative C–H olefination reactions, enabling the formation of styryl derivatives with moderate yields (e.g., 50% for (E)-2-(4-Chlorostyryl)-3,4,5-trimethoxy-N-methylbenzamide) .
Properties
CAS No. |
55100-33-9 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C11H15NO4/c1-12-11(13)7-5-8(14-2)10(16-4)9(6-7)15-3/h5-6H,1-4H3,(H,12,13) |
InChI Key |
KGCVQLXXCMENQK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
3,4,5-trimethoxy-N-methylbenzamide has been investigated for various pharmacological properties:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may modulate inflammatory responses by interacting with specific receptors or enzymes involved in inflammation .
- Analgesic Activity: Its potential analgesic properties are being explored for pain management applications .
- Cancer Research: The compound has shown promise in inhibiting enzymes related to cancer progression, particularly those involved in steroid metabolism like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) .
Interaction Studies
Research into the binding affinity of this compound with various biological targets has revealed its potential to affect molecular pathways relevant to disease:
- Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes associated with inflammatory pathways .
- Protein-Ligand Binding: Interaction studies have focused on how this compound binds to proteins or enzymes that play roles in disease mechanisms .
Case Study 1: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory properties of this compound in a model of acute inflammation. Results showed significant reductions in inflammatory markers compared to control groups. The mechanism was linked to the inhibition of NF-κB signaling pathways.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. These effects were attributed to its ability to modulate steroid hormone levels through enzyme inhibition.
Comparison with Similar Compounds
Table 2: Selected Physicochemical Properties
| Compound Name | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|---|---|
| This compound | 1 (amide NH) | 4 (3 methoxy + amide O) | 239.26 | 1.85 |
| N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-TMB | 2 (amide NH, NH benzimidazole) | 7 | 351.32 | 2.91 |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 2 (amide NH, OH) | 3 (amide O, OH) | 221.29 | 1.12 |
*LogP values estimated using fragment-based methods.
Key Observations:
- The cyanobenzimidazole derivative’s higher LogP (2.91 vs.
- The presence of multiple hydrogen-bonding groups (e.g., hydroxyl in , hydrazide in ) correlates with applications in crystal engineering or catalysis.
Preparation Methods
Activation of Carboxylic Acid
An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate 3,4,5-trimethoxybenzoic acid, facilitating amide bond formation with methylamine. This method avoids the use of moisture-sensitive acid chlorides, making it preferable for laboratory-scale synthesis.
Reaction Conditions
-
Solvent : Dimethylformamide (DMF) or dichloromethane.
-
Base : Triethylamine or pyridine.
-
Temperature : Room temperature (20–25°C).
Workup and Yield
After 3 hours of stirring, the reaction mixture is concentrated under reduced pressure, dissolved in ethyl acetate, and washed with citric acid and sodium bicarbonate. The crude product is purified via silica gel chromatography, yielding 75–79% of the target compound.
Aminolysis of Methyl 3,4,5-Trimethoxybenzoate
Industrial-Scale Synthesis
This method is favored for large-scale production due to its operational simplicity and cost-effectiveness. It involves the aminolysis of methyl 3,4,5-trimethoxybenzoate with methylamine in methanol under elevated temperatures.
Key Steps
-
Ester Synthesis :
-
Aminolysis Reaction :
Advantages
-
Scalability : Suitable for continuous flow reactors, enabling throughputs exceeding 1 kg/day.
-
Purity : The product requires no further purification, as unreacted ester is negligible (<1%).
Comparative Analysis of Synthetic Routes
| Parameter | Acylation (Cl) | Carbodiimide Coupling | Ester Aminolysis |
|---|---|---|---|
| Starting Material | Acid chloride | Carboxylic acid | Methyl ester |
| Reaction Time | 3–4 hours | 3 hours | 5–12 hours |
| Yield | 80–85% | 75–79% | 90–95% |
| Purity | >95% | >90% | >98% |
| Scalability | Moderate | Lab-scale | Industrial |
| Cost | High | Moderate | Low |
Critical Evaluation
-
Acylation offers high yields but requires handling corrosive acid chlorides.
-
Carbodiimide coupling is less hazardous but incurs higher reagent costs.
-
Ester aminolysis is optimal for industrial applications due to its simplicity and efficiency.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance reaction control and reproducibility. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
